Azido-PEG11-t-butyl ester
Description
General Overview of Polyethylene (B3416737) Glycol (PEG) Architectures in Research
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer of ethylene (B1197577) oxide that has become ubiquitous in biomedical research. broadpharm.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs. medchemexpress.comchemicalbook.com These enhancements include improved solubility, extended circulation half-life, and reduced immunogenicity. chemicalbook.comchemicalbook.com
PEG architectures can be tailored for specific applications and are broadly classified based on their structure:
Linear PEGs: These are the most common type, consisting of a single chain of ethylene oxide units. chemicalbook.com They are widely used for bioconjugation and drug delivery. axispharm.com
Branched PEGs: These structures have multiple PEG chains extending from a central core, providing increased steric hindrance and potentially greater stability in vivo. chemicalbook.comaxispharm.com Y-shaped PEGs are a notable example of this architecture. axispharm.com
Multi-arm PEGs: With four, six, or eight arms, these PEGs can be crosslinked to form hydrogels, which are valuable for tissue engineering and controlled drug release. axispharm.comglycomindsynth.com
Discrete PEGs (dPEGs): Unlike traditional polydisperse PEGs, dPEGs have a single, defined molecular weight and structure, offering high purity and precise control in molecular constructs. broadpharm.comaxispharm.com
The choice of PEG architecture is critical as it influences the physicochemical and biological properties of the final conjugate, including its stability, biodistribution, and efficacy. hodoodo.com
Rationale for Azide (B81097) and tert-Butyl Ester Functionalization in Molecular Design
The functionalization of PEG linkers with specific chemical groups is a key strategy in designing molecules for targeted applications. The presence of an azide and a tert-butyl ester in Azido-PEG11-t-butyl ester is a deliberate design choice that imparts significant advantages in chemical synthesis.
The azide group (N₃) is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. medchemexpress.comchemicalbook.com Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. medchemexpress.comchemicalbook.com The azide functionality is particularly advantageous because it is virtually absent in biological systems, ensuring that the reaction is bioorthogonal and does not interfere with native cellular processes. chemicalbook.commedchemexpress.com This high degree of selectivity allows for the precise and efficient conjugation of the PEG linker to molecules containing a corresponding alkyne group. medchemexpress.comchemicalbook.com
The tert-butyl ester serves as a protecting group for a carboxylic acid functionality. chemicalbook.com Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. broadpharm.com The tert-butyl ester is particularly useful due to its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. chemicalbook.com Crucially, it can be selectively removed, or "deprotected," under acidic conditions to reveal the free carboxylic acid. axispharm.comijrpr.com This allows for subsequent conjugation reactions at that end of the PEG linker, providing a staged and controlled approach to building complex molecules.
Scope and Significance of this compound in Advanced Synthesis
This compound is a heterobifunctional linker that plays a crucial role in the construction of complex molecular architectures, most notably in the rapidly advancing field of PROTACs. medchemexpress.commedchemexpress.com PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the cell's own ubiquitin-proteasome system. chemicalbook.com
The significance of this compound lies in its ability to bridge the two distinct ligands of a PROTAC—one that binds to the target protein and another that binds to the E3 ligase. The azide terminus allows for the efficient and specific attachment of one of the ligands via click chemistry. medchemexpress.com The tert-butyl ester protected carboxyl group, once deprotected, provides a handle for the attachment of the second ligand. chemicalbook.com The PEG11 spacer itself offers several benefits, including enhanced solubility and optimized spatial separation between the two ligands, which is critical for the effective formation of the ternary complex (target protein-PROTAC-E3 ligase). axispharm.comaxispharm.com
The use of a discrete PEG linker like the one in this compound ensures the homogeneity of the final PROTAC product, which is essential for reliable structure-activity relationship studies and clinical development. The defined length of the PEG chain allows for precise control over the distance and orientation of the two ligands, a key parameter in optimizing PROTAC efficiency.
Below is a table summarizing the key properties of this compound and related compounds, illustrating their utility as building blocks in chemical biology.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₉H₅₇N₃O₁₃ |
| Molecular Weight | 655.78 g/mol |
| Purity | ≥98% |
| Appearance | Not specified in search results |
| Solubility | Soluble in aqueous media |
| Functional Group 1 | Azide (for click chemistry) |
| Functional Group 2 | tert-Butyl ester (protected carboxylic acid) |
| PEG units | 11 |
This table is generated based on data from multiple chemical supplier websites. chemscene.com
Structure
2D Structure
Properties
Molecular Formula |
C29H57N3O13 |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3 |
InChI Key |
TVNIWZCSQMCKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Azido Peg11 T Butyl Ester
Strategies for the Construction of Azido-PEG-ester Scaffolds
The synthesis of heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives, such as Azido-PEG11-t-butyl ester, is a critical area of research, driven by their widespread use as linkers in bioconjugation and drug delivery. These molecules offer the advantage of having two distinct terminal functionalities that can be manipulated orthogonally. The monodispersity of these PEG linkers is highly desirable as it ensures batch-to-batch reproducibility and uniform molecular behavior, which are crucial in pharmaceutical applications. rsc.org
Preparative Routes for Azide-Functionalized PEG Oligomers
The introduction of an azide (B81097) group onto a PEG chain is a common strategy to enable its participation in "click chemistry" reactions. A versatile method for creating azide-functionalized PEG oligomers involves the conversion of a terminal hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt. rsc.orgmdpi.com
A typical synthetic route starts with a monotosylated PEG, which can be prepared in a chromatography-free process with high yield and purity. rsc.org This tosylated PEG is then reacted with sodium azide (NaN₃) in a solvent like dry dimethylformamide (DMF) at an elevated temperature to yield the corresponding azido-PEG derivative. mdpi.com An alternative approach involves the mesylation of the terminal hydroxyl group, followed by reaction with sodium azide. semanticscholar.org
For the synthesis of monodisperse PEGs, stepwise methods are often employed. beilstein-journals.orgd-nb.info These methods can involve the use of protecting groups, such as the acid-labile dimethoxytrityl (DMTr) group or a base-labile phenethyl group, to allow for the controlled, iterative elongation of the PEG chain. beilstein-journals.orgd-nb.info After achieving the desired chain length, the terminal hydroxyl group can be converted to an azide as described above.
Introduction of tert-Butyl Ester Termini
The tert-butyl ester group serves as a valuable protecting group for a carboxylic acid functionality. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions. A common method for introducing a tert-butyl ester terminus onto a PEG chain involves the reaction of a PEG alcohol with a t-butyl haloacetate, such as t-butyl bromoacetate, in the presence of a strong base like potassium t-butoxide. google.com This reaction forms a t-butyl ester of a PEG carboxylic acid intermediate. google.com
Alternatively, for heterobifunctional PEGs where one terminus is already functionalized (e.g., with an azide), the other terminal hydroxyl group can be reacted to introduce the t-butyl ester. This can be achieved by reacting the hydroxyl-terminated PEG with a molecule like t-butyl 3-bromopropanoate.
The synthesis of this compound would therefore typically involve a multi-step process where a PEG11 diol is first selectively monofunctionalized with an azide group, and the remaining hydroxyl group is then converted to a t-butyl ester. The purification of these monodisperse PEG derivatives is often a challenge, but methods like preparative high-performance liquid chromatography (HPLC) can be employed to achieve high purity. rsc.org
Selective Chemical Transformations of Terminal Functionalities
The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. The tert-butyl ester can be selectively deprotected to reveal a carboxylic acid, while the azide group is available for various conjugation reactions.
Acid-Mediated Deprotection of tert-Butyl Ester to Carboxylic Acid
The tert-butyl ester is a widely used acid-labile protecting group for carboxylic acids. acs.org Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). acs.orgvulcanchem.com The deprotection reaction is generally clean and proceeds with high yield. For instance, the deprotection kinetics of a similar t-butyl ester on a PEG10 linker have been reported to have a half-life of 15 minutes in a 95% TFA/water solution at 25°C. vulcanchem.com
The deprotection can also be carried out using other acidic conditions, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or Lewis acids like ferric chloride (FeCl₃). acs.org The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. The resulting carboxylic acid can then be activated for coupling with amine-containing molecules using standard carbodiimide (B86325) chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). broadpharm.com
Deprotection Conditions for tert-Butyl Esters
| Reagent | Conditions | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) | 95% TFA/water, 25°C | vulcanchem.com |
| Ferric chloride (FeCl₃) | CH₂Cl₂, room temperature | acs.org |
| Hydrochloric acid (HCl) | - | acs.org |
Reactivity of the Azide Group in Post-Synthetic Modifications
The azide group is a versatile functional group that is relatively unreactive towards many common reagents, making it an excellent choice for bioorthogonal ligation. Its most prominent reaction is the Huisgen 1,3-dipolar cycloaddition with an alkyne, a reaction that is central to "click chemistry." biochempeg.commdpi.com
This cycloaddition can be catalyzed by copper(I), which significantly accelerates the reaction rate and ensures the formation of a single triazole regioisomer. biochempeg.commdpi.com However, due to the cytotoxicity of copper, copper-free click chemistry methods have been developed. biochempeg.com These often involve the use of strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides without the need for a catalyst. biochempeg.combiochempeg.com This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly efficient and biocompatible. biochempeg.com
The azide group can also be reduced to a primary amine. mdpi.comgoogle.com This transformation can be achieved using reagents such as triphenylphosphine (B44618) (PPh₃) followed by hydrolysis (the Staudinger reaction), or with reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.comgoogle.com The resulting amine can then be used for various other conjugation reactions, such as amide bond formation.
Reactions of the Azide Group
| Reaction | Reagents | Product |
|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained alkyne (e.g., DBCO, BCN) | Triazole |
| Staudinger Reduction | Triphenylphosphine (PPh₃), H₂O | Primary amine |
Analytical Validation of Synthesized this compound Constructs
The characterization of synthesized this compound is crucial to confirm its identity, purity, and the integrity of its functional groups. A combination of analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of PEG derivatives. acs.orgnih.gov ¹H NMR can be used to confirm the presence of the characteristic peaks of the PEG backbone, the azide terminus, and the t-butyl ester group. acs.orgnih.gov For instance, the methylene (B1212753) protons adjacent to the azide group and the methyl protons of the t-butyl group will have distinct chemical shifts. google.com Careful integration of the NMR signals can also be used to determine the molecular weight and the degree of functionalization. acs.orgnih.gov It is important to correctly assign the spectra, taking into account potential complexities like ¹³C-¹H coupling in large polymers. acs.orgnih.gov
Mass spectrometry (MS) is another essential technique for determining the molecular weight of the synthesized compound. acs.orgnih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is particularly well-suited for the analysis of polymers and can confirm the monodispersity of the PEG derivative. organixinc.comrsc.org Electron spray ionization (ESI) MS is also commonly used, especially for smaller PEG molecules. acs.orgnih.gov
Fourier-transform infrared (FTIR) spectroscopy can provide evidence for the presence of specific functional groups. The azide group exhibits a characteristic strong, sharp absorption band around 2100 cm⁻¹, while the ester carbonyl group will show a strong absorption around 1735 cm⁻¹. google.com
Chromatographic methods, such as high-performance liquid chromatography (HPLC), are used to assess the purity of the compound. rsc.org Reverse-phase HPLC is often used to separate the desired product from any starting materials or byproducts. rsc.org Size-exclusion chromatography (SEC) can also be used to analyze the molecular weight distribution of PEG derivatives. semanticscholar.org
Analytical Techniques for this compound
| Technique | Information Obtained |
|---|---|
| ¹H NMR Spectroscopy | Structural confirmation, molecular weight, degree of functionalization |
| Mass Spectrometry (MALDI-TOF, ESI) | Molecular weight, monodispersity |
| FTIR Spectroscopy | Presence of functional groups (azide, ester) |
| High-Performance Liquid Chromatography (HPLC) | Purity |
Compound Name Table
| Compound Name |
|---|
| This compound |
| Sodium azide |
| Dimethylformamide |
| Dimethoxytrityl |
| Phenethyl |
| t-butyl bromoacetate |
| Potassium t-butoxide |
| t-butyl 3-bromopropanoate |
| Trifluoroacetic acid |
| Hydrochloric acid |
| Sulfuric acid |
| Ferric chloride |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| N-hydroxysuccinimide |
| Dibenzocyclooctyne |
| Bicyclo[6.1.0]nonyne |
| Triphenylphosphine |
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. In a typical deuterated solvent like chloroform (B151607) (CDCl₃), the ¹H NMR spectrum would display characteristic signals for each part of the molecule. The nine equivalent protons of the t-butyl group are expected to appear as a sharp singlet at approximately 1.4 ppm. The extensive PEG chain, consisting of repeating ethylene (B1197577) oxide units, would produce a large, complex multiplet signal centered around 3.65 ppm. rsc.orgnih.gov Other key signals include triplets corresponding to the methylene protons adjacent to the azide (N₃-CH₂) and the ester functionality (-CH₂-COO-). nih.govacs.org
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is expected in the downfield region around 171 ppm. The quaternary and methyl carbons of the t-butyl group typically resonate near 81 ppm and 28 ppm, respectively. The PEG backbone is characterized by a prominent signal around 70-71 ppm, while the carbon directly attached to the electron-withdrawing azide group would appear at approximately 51 ppm. researchgate.netrsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying key functional groups. The most prominent and diagnostic peak for this molecule is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which appears distinctly around 2100 cm⁻¹. rsc.orgresearchgate.netd-nb.info Another key absorption is the strong C=O stretching vibration from the t-butyl ester group, typically found near 1730 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and purity of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing PEGylated molecules. researchgate.netthermofisher.com Due to the nature of PEG synthesis, the product is often a mixture of oligomers with a distribution of molecular weights (polydispersity). MS analysis reveals this distribution, with each peak separated by 44 Da, the mass of one ethylene glycol unit. For PEGylated compounds, it is common to observe sodium adducts ([M+Na]⁺) rather than just the protonated molecule ([M+H]⁺). researchgate.netnih.gov
| Technique | Functional Group | Expected Observation |
|---|---|---|
| ¹H NMR | -C(CH₃)₃ | Singlet, ~1.4 ppm |
| -O-CH₂-CH₂-O- | Multiplet, ~3.65 ppm | |
| N₃-CH₂- | Triplet, ~3.4 ppm | |
| -CH₂-COO- | Triplet, ~2.5 ppm | |
| ¹³C NMR | -C=O | ~171 ppm |
| -C(CH₃)₃ | ~81 ppm | |
| -O-CH₂-CH₂-O- | ~70 ppm | |
| -CH₂-N₃ | ~51 ppm | |
| FT-IR | Azide (N₃) | ~2100 cm⁻¹ |
| Ester (C=O) | ~1730 cm⁻¹ | |
| Mass Spectrometry | Full Molecule | Distribution of masses centered around the average molecular weight, often observed as [M+Na]⁺ adducts. |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for both the purification of this compound after synthesis and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for analyzing the purity of PEG derivatives. frontiersin.org Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. mdpi.com
Stationary Phase: A C8 or C18 alkyl-silica column is typically used. nemi.gov
Mobile Phase: A gradient system is often required, starting with a high proportion of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnemi.gov
Detection: As the PEG backbone and terminal functional groups lack a strong UV chromophore, standard UV detection has low sensitivity. tandfonline.com Therefore, more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are more effective. tandfonline.com The most powerful approach is to couple the HPLC system to a mass spectrometer (LC-MS), which provides both separation and mass identification of the main product and any impurities. nih.govacs.org
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to determine appropriate conditions for column chromatography purification. nih.gov
Stationary Phase: Silica gel-coated plates (silica gel 60) are standard.
Mobile Phase: The choice of eluent is crucial for achieving good separation. For polar PEG compounds, a mixture of a moderately polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) and a more polar solvent like methanol is often effective. reddit.com
Visualization: Since the compound is not UV-active, visualization cannot be achieved with a standard UV lamp. Instead, the dried TLC plate can be stained using a potassium permanganate (B83412) solution or exposed to iodine vapor, which reacts with the PEG chain to produce a visible spot. nih.govrsc.org
| Technique | Stationary Phase | Typical Mobile Phase | Detection / Visualization |
|---|---|---|---|
| RP-HPLC | C8 or C18 silica | Gradient of Water (0.1% TFA) and Acetonitrile/Methanol | ELSD, CAD, or Mass Spectrometry (MS) |
| TLC | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures | Potassium Permanganate stain or Iodine vapor |
Bioorthogonal Reactivity and Click Chemistry Principles of Azido Peg11 T Butyl Ester
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG11-t-butyl ester
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction that involves the reaction of an azide (B81097), such as the one present in this compound, with a terminal alkyne in the presence of a copper(I) catalyst. glenresearch.com This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com The bio-orthogonality of this reaction is a key feature, as neither azide nor terminal alkyne groups are typically found in natural biological systems. glenresearch.com
Mechanistic Frameworks and Catalytic Systems in CuAAC
The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate from the terminal alkyne and the copper(I) catalyst. researchgate.netnih.gov This intermediate then reacts with the azide to form a six-membered copper-containing intermediate, which subsequently rearranges and protonates to yield the stable 1,4-disubstituted 1,2,3-triazole product. researchgate.net A dinuclear copper intermediate has also been proposed. researchgate.net
A variety of catalytic systems are employed for CuAAC reactions. While copper(I) is the active catalyst, it is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate. mdpi.comacs.org To prevent copper-mediated damage to biomolecules, particularly DNA, and to enhance reaction efficiency, copper(I)-stabilizing ligands are frequently used. glenresearch.comnih.gov These ligands chelate the copper(I) ion, preventing its oxidation and minimizing side reactions. nih.govnih.gov
Commonly Used Catalytic Systems for CuAAC:
| Component | Function | Examples |
| Copper(I) Source | Active catalyst | Copper(I) bromide (CuBr), Copper(I) iodide (CuI) |
| Copper(II) Precursor | In situ generation of Cu(I) | Copper(II) sulfate (CuSO₄), Copper(II) acetate (B1210297) (Cu(OAc)₂) |
| Reducing Agent | Reduces Cu(II) to Cu(I) | Sodium ascorbate, Ascorbic acid |
| Stabilizing Ligand | Prevents Cu(I) oxidation, enhances reaction rate | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyl-triazolylmethyl)amine (THPTA), Bathocuproinedisulfonic acid (BCS) |
| Base | Facilitates alkyne deprotonation | N,N-Diisopropylethylamine (DIPEA) |
Kinetic and Regiochemical Considerations in CuAAC Reactions
CuAAC reactions are known for their rapid kinetics, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹. nih.govacs.org This allows for efficient conjugation even at low reactant concentrations. The reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.net This is a direct consequence of the copper-catalyzed mechanism, which directs the orientation of the azide and alkyne during the cycloaddition. researchgate.net
The reaction conditions, including the choice of solvent, ligand, and temperature, can influence the reaction kinetics. For instance, the use of polydentate ligands can accelerate the reaction. acs.org The reaction proceeds well in a variety of solvents, including aqueous media, which is a significant advantage for biological applications. mdpi.comrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mediated by this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC. acs.orgwikipedia.org This reaction utilizes a strained cyclic alkyne, which reacts with an azide, such as that in this compound, without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the more stable triazole ring. nih.govchempep.com
Bioorthogonal Aspects of SPAAC with Cyclic Alkyne Partners
SPAAC is highly bioorthogonal because it eliminates the cytotoxic copper catalyst, making it suitable for applications in living cells and organisms. nih.govmdpi.com The reaction proceeds via a Huisgen 1,3-dipolar cycloaddition mechanism. thieme-connect.de A variety of strained cyclooctynes have been developed to enhance reaction kinetics and stability.
Common Cyclic Alkynes Used in SPAAC:
| Abbreviation | Full Name | Key Features |
| DIFO | Difluorinated cyclooctyne (B158145) | Rapid reaction with azides in living cells. magtech.com.cn |
| DBCO (or DIBO) | Dibenzocyclooctyne | Stable and widely used due to commercial availability. chempep.com |
| BCN | Bicyclo[6.1.0]nonyne | Fused cyclopropane (B1198618) ring increases ring strain and reactivity. rsc.org |
| BARAC | Biarylazacyclooctynone | Used successfully in living systems. wikipedia.org |
The choice of cyclic alkyne can influence the reaction rate and the properties of the resulting conjugate. magtech.com.cn For example, modifications to the cyclooctyne structure, such as the addition of fluorine atoms or the oxidation of an alcohol group, can increase reaction rates. magtech.com.cn
Comparative Efficacy and Selectivity in Aqueous Environments
Both CuAAC and SPAAC are effective in aqueous environments, a critical feature for their use in bioconjugation. researchgate.netrsc.org However, there are key differences in their efficacy and selectivity.
Comparison of CuAAC and SPAAC:
| Feature | CuAAC | SPAAC |
| Catalyst | Requires Copper(I) | Catalyst-free |
| Regioselectivity | Highly regioselective (1,4-isomer) researchgate.net | Forms a mixture of regioisomers |
| Kinetics | Generally faster (10 to 10⁴ M⁻¹s⁻¹) nih.govacs.org | Generally slower than CuAAC acs.org |
| Biocompatibility | Copper toxicity is a concern, mitigated by ligands nih.govmdpi.com | Highly biocompatible, no toxic metal catalyst acs.orgwikipedia.org |
| Reactant Size | Terminal alkynes are small | Cyclic alkynes are bulky, which can cause steric hindrance acs.org |
The presence of a PEG linker, such as in this compound, can enhance the reaction rates in SPAAC by increasing water solubility and reducing non-specific interactions. researchgate.netchempep.com While SPAAC is generally slower than CuAAC, its copper-free nature makes it the preferred method for many in vivo applications. acs.org
Alternative Azide-Based Bioorthogonal Reactions for this compound
While CuAAC and SPAAC are the most prominent, other bioorthogonal reactions can utilize the azide group of this compound.
Staudinger Ligation : This reaction occurs between an azide and a triarylphosphine, forming an aza-ylide intermediate that can be trapped to form a stable amide bond. nih.govwikipedia.org It was one of the first bioorthogonal reactions developed and does not require a catalyst. mdpi.com However, the kinetics are generally slower than click reactions. nih.gov
Reactions with Strained Alkenes : Azides can react with strained alkenes, such as oxanorbornadiene, in a [3+2] cycloaddition. wikipedia.org This reaction is typically slower than CuAAC or SPAAC and produces a non-aromatic triazole. wikipedia.org
Tetrazine Ligation : While not a direct reaction of the azide, the alkyne partner in a click reaction can be a substrate for tetrazine ligation, an inverse-electron-demand Diels-Alder reaction. This allows for multi-step labeling strategies. wikipedia.org
Advanced Applications of Azido Peg11 T Butyl Ester in Chemical Biology and Materials Science
Strategies for Site-Specific Bioconjugation and Macromolecular Engineering
Azido-PEG11-t-butyl ester is a heterobifunctional molecule featuring an azide (B81097) group at one end and a t-butyl ester at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) oxide units. medchemexpress.commedchemexpress.euhodoodo.combroadpharm.combroadpharm.com This specific arrangement of functional groups allows for a variety of strategies in site-specific bioconjugation and the engineering of complex macromolecular structures. The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.commedchemexpress.com These reactions are known for their high efficiency, selectivity, and biocompatibility. The t-butyl ester group provides a protected carboxylic acid functionality, which can be deprotected under specific conditions to reveal a reactive carboxyl group for subsequent conjugation, often through amide bond formation. nih.gov The PEG linker itself imparts desirable properties such as increased water solubility, reduced immunogenicity, and enhanced bioavailability to the modified biomolecules. wikipedia.orgbiochempeg.com
Covalent Attachment to Biomacromolecules (e.g., Proteins, Peptides)
The covalent attachment of polymers like PEG to proteins and peptides, a process known as PEGylation, is a widely used strategy to enhance their therapeutic properties. nih.govresearchgate.netcreativepegworks.com this compound provides a sophisticated tool for achieving site-specific PEGylation, which is crucial for preserving the biological activity of the protein or peptide. europeanpharmaceuticalreview.com
The process typically involves a two-step approach. First, the azide end of this compound can be attached to a protein or peptide that has been genetically or chemically modified to contain an alkyne group. This is achieved through the highly efficient and specific "click" reaction. medchemexpress.com Alternatively, if the biomolecule contains an azide, a derivative of the PEG linker with a terminal alkyne would be used.
Following the attachment of the PEG linker, the t-butyl ester group is deprotected to expose the carboxylic acid. This newly available carboxyl group can then be activated and reacted with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of the protein, to form a stable amide bond. This second conjugation step allows for the attachment of other molecules of interest, such as targeting ligands, imaging agents, or other polymers.
A key advantage of this method is the ability to control the exact site of PEGylation, thereby minimizing the risk of inactivating the protein by modifying critical binding or active sites. europeanpharmaceuticalreview.com This site-specific approach leads to more homogeneous and well-defined bioconjugates compared to traditional random PEGylation methods. nih.gov
Functionalization of Nucleic Acids and Oligonucleotides
The functionalization of nucleic acids and oligonucleotides with PEG chains has been shown to improve their biopharmaceutical properties for therapeutic applications. nih.gov PEGylation can enhance the stability of oligonucleotides against enzymatic degradation, improve their pharmacokinetic profile, and facilitate their cellular uptake. nih.govcreative-biogene.com
This compound can be utilized for the site-specific modification of nucleic acids. Oligonucleotides can be synthesized with a terminal alkyne or other reactive group that allows for the initial "click" reaction with the azide of the PEG linker. The subsequent deprotection of the t-butyl ester provides a handle for further functionalization, similar to the strategy used for proteins. This allows for the attachment of various moieties, such as fluorescent dyes for imaging, targeting ligands for specific cell types, or other therapeutic agents.
The ability to precisely control the location and number of PEG chains attached to a nucleic acid is critical for optimizing its therapeutic efficacy. The defined length of the PEG11 linker also allows for systematic studies on how linker length affects the properties and performance of the modified oligonucleotide. nih.gov
Modular Assembly in Cellular and Subcellular Contexts
The dual functionality of this compound makes it a valuable tool for the modular assembly of complex structures within cellular and subcellular environments. The bioorthogonal nature of the click chemistry reaction allows for the specific and controlled formation of covalent bonds in the presence of a multitude of other reactive functional groups found in biological systems. medchemexpress.com
For instance, a biomolecule of interest within a cell can be labeled with an alkyne-containing tag through metabolic or genetic engineering. Subsequently, this compound can be introduced, which will specifically react with the alkyne-tagged biomolecule. After this initial "click" step, the t-butyl ester can be cleaved, revealing a carboxylic acid. This new functional group can then be used to recruit another component, which has been designed to react with the carboxyl group, allowing for the stepwise assembly of a larger, functional complex at a specific location within the cell. This approach enables the construction of artificial cellular structures or the controlled clustering of proteins to study cellular processes.
Application as a Linker Component in Proteolysis-Targeting Chimeras (PROTACs) Research
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govprecisepeg.com A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. soton.ac.uk The linker is a critical component that significantly influences the efficacy of the PROTAC. biochempeg.comexplorationpub.commedchemexpress.eu
Design Principles of PEG-based PROTAC Linkers with Azide and Ester Functionalities
This compound embodies several key design principles for effective PROTAC linkers. researchgate.netbiochempeg.com The polyethylene glycol (PEG) component is the most commonly used motif in PROTAC linkers, found in approximately 54-55% of published structures. nih.govbiochempeg.comrsc.org
Key design features and their advantages include:
Hydrophilicity: The PEG chain enhances the water solubility of the PROTAC molecule, which can improve cell permeability and oral absorption. precisepeg.combiochempeg.com
Flexibility: The flexible nature of the PEG linker allows the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. rsc.orgnih.gov
Modularity and Synthetic Accessibility: The azide and t-butyl ester functionalities provide convenient handles for modular synthesis. nih.gov The azide group allows for the use of "click chemistry" to connect one of the ligands, while the t-butyl ester can be deprotected to reveal a carboxylic acid for coupling with the other ligand via an amide bond. medchemexpress.comnih.gov This modular approach facilitates the rapid synthesis of libraries of PROTACs with varying linker lengths and attachment points for optimization. broadpharm.com
Influence of Linker Length and Flexibility on PROTAC Activity
The length and flexibility of the linker are crucial determinants of a PROTAC's degradation efficiency. explorationpub.combiochempeg.com An optimal linker length is required to bridge the target protein and the E3 ligase effectively, allowing for the formation of a stable ternary complex. nih.gov
Linker Length: If the linker is too short, steric clashes may prevent the simultaneous binding of the PROTAC to both proteins. explorationpub.comresearchgate.net Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, and the increased flexibility could lead to unproductive binding modes. explorationpub.combiochempeg.com Studies have shown that even a small change in linker length, such as the addition of a single ethylene glycol unit, can dramatically alter the degradation selectivity and potency of a PROTAC. nih.govexplorationpub.com For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. nih.gov
Linker Flexibility: The flexibility of the PEG chain in this compound allows the PROTAC to adopt various conformations, which can be advantageous for accommodating the different topographies of the target protein and E3 ligase surfaces. rsc.orgacs.org This conformational adaptability can help to overcome potential steric hindrance and facilitate the formation of a productive ternary complex. rsc.org However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, a balance between flexibility and rigidity is often sought in PROTAC design. precisepeg.comrsc.org
The table below summarizes the key characteristics of this compound as a PROTAC linker component.
| Feature | Description | Impact on PROTAC Activity |
| Functional Groups | Azide and t-butyl ester | Enables modular "click" and amide coupling chemistries for efficient PROTAC synthesis. medchemexpress.comnih.gov |
| Linker Composition | Polyethylene glycol (PEG) | Increases water solubility and cell permeability. precisepeg.combiochempeg.com |
| Linker Length | 11 PEG units | Provides a specific length that can be systematically varied to optimize ternary complex formation. nih.gov |
| Flexibility | High | Allows for conformational adjustments to facilitate binding to both the target protein and E3 ligase. rsc.orgnih.gov |
Integration into Polymeric Scaffolds and Advanced Materials
The unique bifunctional nature of this compound, featuring a terminal azide for "click" chemistry and a protected carboxylic acid, makes it a valuable component in the synthesis of advanced polymeric materials. Its integration into polymeric scaffolds allows for the precise introduction of polyethylene glycol (PEG) chains, which can tailor the physical and biological properties of the resulting material. The PEG11 linker imparts hydrophilicity and biocompatibility, while the azide group provides a reactive handle for covalent attachment to alkyne-functionalized polymers or surfaces. This approach has been utilized in the creation of complex macromolecular architectures, such as block copolymers, star polymers, and functionalized polymer brushes. researchgate.netresearchgate.net The ability to combine chemically distinct polymer blocks, such as hydrophilic PEG and hydrophobic segments like poly(ε-caprolactone) or poly(L-lactide), is made possible through click chemistry, enabling the construction of amphiphilic copolymers with applications in materials science. researchgate.net
Engineering of Surface Coatings and Functional Interfaces
This compound is instrumental in the engineering of functional surfaces and interfaces through the creation of high-density polymer brushes. acs.org Polymer brushes, where polymer chains are tethered by one end to a substrate, are widely used to control the physicochemical properties of surfaces and to attach bioactive molecules. acs.org The azide group of the molecule allows for its efficient grafting onto surfaces functionalized with complementary groups, such as dibenzocyclooctyne (DBCO), via strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This method offers a robust and orthogonal conjugation strategy.
Researchers have developed strategies using polyisocyanopeptides (PICs), a type of semiflexible polymer, to create dense brushes. acs.org In these systems, an azide-functionalized initiator, which can be derived from molecules like Azido-PEG11-amine, is used to start the polymerization process, resulting in polymers with a single azide group at one end. acs.org These azide-terminated polymers can then be "clicked" onto a DBCO-coated surface to form the desired polymer brush. acs.org This precise control over surface functionalization is critical for creating bioactive surfaces for applications ranging from biosensors to medical implants. acs.orgnih.gov The incorporation of the PEG linker helps to reduce non-specific protein adsorption, a crucial feature for materials in biological environments.
Construction of Hydrogel Systems and Biomimetic Architectures
In the field of biomaterials, this compound and similar PEG derivatives serve as key building blocks for the construction of hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix, making them ideal for tissue engineering and drug delivery. mcmaster.caresearchgate.net The formation of these networks often relies on crosslinking reactions that are biocompatible and can occur in situ. mcmaster.ca
The azide functionality of this compound allows it to be a component in hydrogel systems formed via click chemistry. cd-bioparticles.netcd-bioparticles.net For instance, it can be incorporated into a polymer backbone, which is then crosslinked with a polymer containing a complementary alkyne group. This copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction is highly efficient and proceeds under mild conditions, which is advantageous for encapsulating sensitive biologicals like cells. mcmaster.cauni-saarland.de
Table 1: Properties of Azido-PEG-t-butyl ester Derivatives in Material Science
| Property | Description | Relevance to Advanced Materials |
|---|---|---|
| Azide Group | A highly selective functional group that reacts with alkynes (e.g., DBCO, BCN) via click chemistry. medchemexpress.combroadpharm.com | Enables covalent and stable attachment to surfaces, polymers, and biomolecules to form scaffolds, coatings, and hydrogels. acs.orgmcmaster.ca |
| PEG11 Spacer | A hydrophilic polyethylene glycol chain of 11 ethylene oxide units. cd-bioparticles.netchemscene.com | Increases solubility in aqueous solutions, enhances biocompatibility, and reduces non-specific protein binding on material surfaces. researchgate.netcd-bioparticles.net |
| t-Butyl Ester Group | A protecting group for a carboxylic acid functionality. cd-bioparticles.net | Allows for controlled, sequential functionalization. It can be removed under acidic conditions to expose a carboxyl group for further conjugation. cd-bioparticles.netbroadpharm.com |
Development of Artificial Antigen-Presenting Cell Systems
A significant application of this compound derivatives is in the development of artificial antigen-presenting cells (aAPCs). ru.nl aAPCs are synthetic systems designed to mimic the function of natural APCs to stimulate and control T-cell responses, a key strategy in cancer immunotherapy and vaccine development. ru.nlnih.gov
In one approach, researchers have used Azido-PEG11-amine to create functionalized catalysts for the synthesis of polyisocyanopeptide (PIC) polymers. acs.orgru.nl These semiflexible polymers can be assembled into brush-like structures on surfaces, serving as a scaffold for the aAPC. The azide groups introduced via the PEG linker provide specific sites for the attachment of immune-stimulating molecules, such as major histocompatibility complex (MHC)-peptide complexes and co-stimulatory ligands, using click chemistry. This modular assembly allows for precise control over the density and orientation of these signals, which is critical for effective T-cell activation. ru.nl The use of a PEG linker like PEG11 helps to present these molecules away from the scaffold backbone, potentially improving their accessibility to T-cell receptors.
Design and Synthesis of Molecular Probes for Chemical Biology
This compound is a versatile heterobifunctional linker widely employed in the design and synthesis of molecular probes for chemical biology. medchemexpress.commedchemexpress.com Its structure is ideal for connecting two different molecular entities, such as a targeting ligand and a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag), or for constructing complex therapeutic agents like Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.commedchemexpress.com
The core utility of this compound lies in its "click" chemistry handle (the azide) and its protected carboxyl group (the t-butyl ester). broadpharm.com The azide group allows for highly efficient and specific conjugation to molecules containing an alkyne, BCN, or DBCO group through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions. medchemexpress.commedchemexpress.com Following this conjugation, the t-butyl ester can be selectively removed with acid to reveal a carboxylic acid. This acid can then be activated (e.g., as an NHS ester) and reacted with an amine-containing molecule, completing the synthesis of the bifunctional probe. mdpi.com This orthogonal reactivity allows for a stepwise and controlled assembly of complex molecular structures. The PEG11 chain itself enhances the probe's aqueous solubility and can improve its pharmacokinetic properties in biological systems. smolecule.com
Table 2: Research Findings on this compound in Molecular Probe Synthesis
| Research Area | Finding | Compound's Role | Citation |
|---|---|---|---|
| PROTACs | Used as a PEG-based linker to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, inducing selective protein degradation. | Provides the flexible and hydrophilic spacer between the two active ligands. | medchemexpress.commedchemexpress.commedchemexpress.com |
| Radiolabeled Tracers | Azide-functionalized prosthetic groups can be "clicked" onto alkyne-bearing biomolecules after radiolabeling, facilitating the synthesis of imaging agents. | Acts as the precursor to the clickable handle for attaching a radioisotope to a targeting moiety. | acs.org |
| Fluorescent Probes | The linker can be used to conjugate a fluorophore to a specific biomolecule or cellular structure for imaging studies. | Connects the fluorescent reporter to the targeting element while maintaining solubility. | mdpi.com |
Contributions to Advanced Delivery Systems as a Synthetic Building Block
As a synthetic building block, this compound makes significant contributions to the development of advanced delivery systems. medchemexpress.comsmolecule.com Its bifunctional nature, combined with the physicochemical benefits of the PEG linker, makes it suitable for constructing sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs), nanoparticles, and targeted drug carriers. researchgate.netsmolecule.com
The azide group provides a reliable method for attaching the PEG linker to drug payloads, targeting ligands, or nanoparticle surfaces via click chemistry. medchemexpress.combroadpharm.com This conjugation method is robust and does not interfere with the biological activity of the attached molecules. smolecule.com The PEG11 chain enhances the water solubility of hydrophobic drugs, a common challenge in pharmaceutical formulation. cd-bioparticles.net Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents by increasing their circulation time and reducing immunogenicity.
The t-butyl ester offers a latent carboxyl functional group. broadpharm.com Once deprotected, this group can be used to attach the entire linker-payload construct to a targeting moiety, such as an antibody or peptide, that directs the delivery system to a specific tissue or cell type. This modular approach allows for the systematic assembly of multifunctional delivery systems where each component—the drug, the linker, and the targeting agent—can be optimized independently. researchgate.netsmolecule.com For example, this linker is a key component in the synthesis of PROTACs, which are essentially delivery systems that bring a target protein to the cellular degradation machinery. medchemexpress.commedchemexpress.com
Computational and Theoretical Investigations of Azido Peg Ester Systems
Quantum Chemical Analysis of Azide (B81097) and Ester Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of the azide and t-butyl ester functional groups within a PEGylated system. While direct quantum chemical data for Azido-PEG11-t-butyl ester is not extensively published, analysis of analogous systems allows for a detailed understanding.
The azide group (-N₃) is characterized by its linear arrangement of three nitrogen atoms with a unique electronic configuration. Resonance structures show a distribution of formal charges, with the terminal nitrogen atom being nucleophilic and the central nitrogen atom being electrophilic. This electronic structure is key to its participation in various reactions, most notably the 1,3-dipolar cycloadditions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.com Computational studies on similar azido (B1232118) compounds help in quantifying the reactivity through parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy of the azide corresponds to a greater propensity to donate electrons and react with an alkyne's LUMO.
The t-butyl ester group is a sterically hindered ester that is relatively stable to hydrolysis under neutral and basic conditions. Its reactivity is primarily centered on its susceptibility to cleavage under acidic conditions, proceeding through a carbocation intermediate. Quantum chemical calculations can model the transition state energies for this cleavage, providing a quantitative measure of the reaction barrier and thus the stability of the ester.
A method for predicting the glass transition temperature (TG) of azido-esters through molecular structures has been proposed, which can be valuable in designing novel azido-ester plasticizers. nih.gov
Table 1: Calculated Electronic Properties of Functional Groups in a Model Azido-PEG-Ester System
| Functional Group | Property | Calculated Value (Arbitrary Units) | Implication |
| Azide (-N₃) | HOMO Energy | High | High propensity for [3+2] cycloaddition reactions. |
| Azide (-N₃) | LUMO Energy | Low | Susceptible to nucleophilic attack at the central nitrogen. |
| Ester Carbonyl (C=O) | Mulliken Charge on Carbon | Positive | Electrophilic site for potential nucleophilic attack. |
| Ester Carbonyl (C=O) | Bond Dissociation Energy (C-O) | High | Indicates relative stability of the ester linkage. |
Molecular Modeling of Conformational Dynamics and Intermolecular Interactions
Molecular modeling, particularly through molecular dynamics (MD) simulations, is instrumental in understanding the three-dimensional structure and flexibility of the this compound molecule. The long, flexible PEG chain can adopt a vast number of conformations in solution, which can be influenced by the terminal azide and t-butyl ester groups.
Intermolecular interactions are also a key aspect that can be studied through molecular modeling. The ether oxygens of the PEG chain are capable of forming hydrogen bonds with water, which accounts for the high water solubility of these compounds. MD simulations can also predict how the this compound molecule might interact with other molecules or surfaces, which is crucial for applications in bioconjugation and materials science. mdpi.com For example, simulations can reveal how the PEG chain might shield a conjugated protein from its environment. nih.gov
Table 2: Conformational Properties of a Model Azido-PEG-Ester System from Molecular Dynamics Simulations
| Property | Description | Predicted Outcome for this compound |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Varies depending on the solvent and temperature, reflecting the flexibility of the PEG chain. |
| End-to-End Distance | The distance between the azide and t-butyl ester groups. | Fluctuates significantly, indicating a high degree of conformational freedom. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | High due to the extended nature of the PEG chain, contributing to its solubility. nih.gov |
| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from the PEG chain. | Shows a structured solvation shell around the PEG chain, with water molecules hydrogen-bonding to the ether oxygens. nih.gov |
Note: The predictions in this table are based on general findings from molecular dynamics simulations of PEGylated systems.
Predictive Studies for Reaction Efficiency and Product Formation
Computational models can be developed to predict the efficiency of reactions involving this compound and the likely distribution of products. These predictive studies are invaluable for optimizing reaction conditions and guiding synthetic strategies.
For the azide functionality, predictive models can be used to estimate the rate constants for click chemistry reactions. mdpi.com These models often take into account factors such as the electronic properties of the azide and the alkyne, as well as steric hindrance around the reactive sites. By predicting reaction efficiency, researchers can choose the most suitable reaction conditions (e.g., catalyst, solvent, temperature) to achieve high yields of the desired conjugate.
Regarding the t-butyl ester, predictive studies can focus on its cleavage kinetics under various acidic conditions. By modeling the reaction pathway and calculating the activation energies, it is possible to predict the half-life of the ester group in a given environment. This is particularly important for applications where the t-butyl ester acts as a protecting group that needs to be removed at a specific stage.
Furthermore, computational models have been developed to predict the outcomes of PEGylation reactions, including the distribution of different "PEGmer" products when a molecule has multiple reaction sites. acs.org While this compound is a discrete compound, the principles from these models can be applied to understand its reactivity in more complex systems. A study by Zohari et al. proposed a method for predicting the glass transition temperature of azido-esters based on their molecular structures, which could aid in the design of new materials. nih.gov
Table 3: Predictive Model for Reaction Outcomes of this compound
| Reaction Type | Key Predictive Parameters | Predicted Outcome |
| Azide-Alkyne Cycloaddition | HOMO-LUMO gap, steric accessibility of the azide. | High efficiency under standard click chemistry conditions. |
| Ester Cleavage (Acidic) | Stability of the t-butyl carbocation, proton affinity of the carbonyl oxygen. | Cleavage occurs under strongly acidic conditions, with predictable rates based on acid concentration and temperature. |
| Product Distribution in Conjugation | Relative reactivity of competing functional groups, stoichiometry of reactants. | Can be modeled to optimize the yield of the desired mono-conjugated product. |
Note: The predictions in this table are based on established principles of reaction kinetics and computational chemistry applied to analogous systems.
Future Prospects and Emerging Research Directions for Azido Peg11 T Butyl Ester
Innovations in Bioorthogonal Coupling Chemistries
The azide (B81097) moiety of Azido-PEG11-t-butyl ester is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govmdpi.com The primary reactions involving azides are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org Each of these has its own set of advantages and limitations.
The Staudinger ligation, one of the earliest bioorthogonal reactions, forms a stable amide bond between an azide and a phosphine (B1218219). nih.govmdpi.com While effective and biocompatible, its reaction kinetics can be slow for some applications. nih.gov CuAAC, often referred to as "click chemistry," is highly efficient and regioselective, but the toxicity of the copper catalyst limits its use in living cells. acs.orgnih.gov
Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative, as it does not require a toxic catalyst. nih.govmagtech.com.cn The reaction is driven by the ring strain of a cyclooctyne (B158145), which reacts with an azide to form a stable triazole linkage. magtech.com.cnbiochempeg.com The development of various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), has expanded the utility of SPAAC by offering different reaction kinetics and stability profiles. magtech.com.cnbiochempeg.com
Future innovations in this area are likely to focus on the development of new bioorthogonal reaction pairs with even faster kinetics, greater stability, and mutual orthogonality to existing chemistries. acs.org This would allow for the simultaneous tracking of multiple biological processes within a single system. acs.org Another area of active research is the development of "click-to-release" strategies, where the bioorthogonal reaction triggers the release of a therapeutic agent or a signaling molecule. acs.org
| Reaction | Description | Advantages | Limitations |
| Staudinger Ligation | Reaction between an azide and a phosphine to form an amide bond. nih.govmdpi.com | Biocompatible, forms a stable linkage. nih.govmdpi.com | Can have slow reaction kinetics. nih.gov |
| CuAAC | Copper(I)-catalyzed reaction between an azide and a terminal alkyne. acs.orgnih.gov | Highly efficient, regioselective. acs.orgnih.gov | Copper catalyst is toxic to living cells. acs.org |
| SPAAC | Reaction between an azide and a strained cyclooctyne. nih.govmagtech.com.cn | No toxic catalyst required, biocompatible. nih.govmagtech.com.cn | Can be less regioselective than CuAAC. biochempeg.com |
Expanding Paradigms in Targeted Molecular Assembly
The bifunctional nature of this compound, with its azide "click" handle and its protected carboxylic acid, makes it an ideal building block for the targeted assembly of complex molecular architectures. medkoo.combroadpharm.com The polyethylene (B3416737) glycol (PEG) linker provides water solubility and biocompatibility, crucial properties for biological applications. medkoo.comtargetmol.com
One of the key applications of this molecule is in the construction of self-assembling monolayers (SAMs) on surfaces. rsc.org By attaching the azide end to a surface and then deprotecting the t-butyl ester to reveal a carboxylic acid, a functionalized surface is created that can be used to immobilize peptides, proteins, or other biomolecules. rsc.org This has significant implications for the development of biosensors, biocompatible implants, and platforms for studying cell adhesion and signaling. rsc.org
Furthermore, this compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com The PEG linker in this compound provides the necessary spacing and flexibility between the two active ends of the PROTAC molecule. scbt.com
Future research in this area will likely explore the use of this compound and similar linkers to create increasingly complex and dynamic molecular assemblies. This could include the development of multi-layered SAMs with gradients of different functionalities or the creation of "smart" materials that can change their properties in response to specific biological cues.
Translational Research Opportunities in Chemical Biotechnology
The unique properties of this compound open up numerous opportunities for translational research, particularly in the fields of drug delivery, diagnostics, and tissue engineering. scbt.comcd-bioparticles.net
In drug delivery, the ability to conjugate drugs to the PEG linker can improve their solubility, stability, and pharmacokinetic profiles. axispharm.com The azide group allows for the targeted delivery of these drug conjugates to specific cells or tissues through bioorthogonal "click" reactions. cd-bioparticles.net For example, a drug-PEG-azide conjugate could be administered systemically, followed by a targeted antibody carrying a cyclooctyne. The "click" reaction would then occur only at the desired site, releasing the drug where it is needed most and minimizing off-target effects. pcbiochemres.com
In the realm of diagnostics, this compound can be used to develop highly sensitive and specific imaging probes. mdpi.com By attaching a fluorescent dye or a radioisotope to the linker, researchers can track the movement and localization of biomolecules in real-time. mdpi.comresearchgate.net This is particularly valuable for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, where the "click" chemistry allows for the rapid and efficient labeling of targeting molecules with radionuclides. researchgate.net
In tissue engineering, the ability to create functionalized surfaces with specific bioactive molecules can be used to guide cell growth and differentiation. rsc.orgscbt.com For instance, a scaffold could be coated with a SAM derived from this compound, which is then used to immobilize growth factors or adhesion peptides to create a more biomimetic environment for tissue regeneration. rsc.org
| Application Area | Research Focus | Potential Impact |
| Drug Delivery | Targeted drug delivery systems using bioorthogonal chemistry. cd-bioparticles.net | Increased therapeutic efficacy and reduced side effects. |
| Diagnostics | Development of PET and SPECT imaging probes. mdpi.comresearchgate.net | More sensitive and specific disease diagnosis. researchgate.net |
| Tissue Engineering | Creation of bioactive scaffolds for regenerative medicine. rsc.orgscbt.com | Improved tissue regeneration and integration of implants. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Azido-PEG11-t-butyl ester to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Handling : Use safety goggles, nitrile gloves, and impervious lab coats to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage : Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to minimize hydrolysis of the t-butyl ester group. Ensure containers are tightly sealed to prevent moisture ingress .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical disposal protocols .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : Use -NMR to verify PEG chain length (integration of ethylene oxide protons) and the t-butyl ester group (singlet at ~1.4 ppm). -NMR can confirm the azide (-N) presence via a peak near 50 ppm .
- FT-IR : Validate the azide stretch at ~2100 cm and ester carbonyl at ~1730 cm .
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect hydrolyzed byproducts .
Q. What are the primary considerations for designing a synthesis protocol for this compound to maximize yield and purity?
- Methodological Answer :
- Reagent Ratios : Optimize stoichiometry of PEG11 diol, tert-butyl bromoacetate, and sodium azide to minimize unreacted intermediates.
- Reaction Conditions : Use anhydrous solvents (e.g., DMF) and catalytic KI to enhance nucleophilic substitution efficiency. Monitor temperature (60–80°C) to balance reaction rate and azide stability .
- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, followed by lyophilization to remove residual solvents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for CuAAC click chemistry using this compound to minimize side reactions?
- Methodological Answer :
- Catalyst System : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the catalyst and reduce copper-induced oxidation of PEG chains.
- Solvent Selection : Conduct reactions in DMSO/water mixtures (1:1) to improve azide-alkyne cycloaddition kinetics while maintaining PEG solubility .
- Kinetic Monitoring : Employ LC-MS to track reaction progress and identify side products (e.g., triazole isomers or PEG aggregation) .
Q. What analytical strategies are recommended for identifying and quantifying degradation products of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C. Use LC-MS to detect hydrolysis products (e.g., PEG11-acid or tert-butanol) .
- Kinetic Modeling : Apply first-order degradation kinetics to calculate half-life () and activation energy () using Arrhenius plots .
- Quantitative NMR : Integrate -NMR peaks of intact vs. degraded ester groups for real-time degradation analysis .
Q. How does the PEG chain length (e.g., PEG11) influence the hydrodynamic radius and solubility of this compound in aqueous versus organic solvents?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius () in PBS and DMF to correlate PEG length with solvation properties. PEG11 typically exhibits ~3.5 nm in water .
- Partition Coefficient : Determine log values (octanol/water) to assess hydrophilicity. Longer PEG chains (e.g., PEG11 vs. PEG4) reduce log by 0.5–1.0 units, enhancing aqueous compatibility .
- Solubility Screening : Use phase diagrams to identify solvent mixtures (e.g., THF/water) that prevent PEG precipitation during bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
